

Spectroscopic Profile of (+)-Norpatchoulenol: A Technical Guide

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Compound of Interest

Compound Name: (+)-Norpatchoulenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the sesquiterpenoid **(+)-Norpatchoulenol**, a significant contributor to the characteristic aroma of patchouli oil. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a structured format to facilitate research and development applications. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data of (+)-Norpatchoulenol

The following tables summarize the critical spectroscopic data for **(+)-Norpatchoulenol**, essential for its identification and characterization.

Table 1: ^1H NMR Spectroscopic Data for (+)-Norpatchoulenol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in the searched sources			

Table 2: ^{13}C NMR Spectroscopic Data for (+)-Norpatchoulenol

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available in the searched sources		

Table 3: Infrared (IR) Spectroscopy Data for (+)-Norpatchoulenol

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in the searched sources	

Table 4: Mass Spectrometry (MS) Data for (+)-Norpatchoulenol

m/z	Relative Intensity (%)	Ion Assignment
Data not available in the searched sources		

Note: While several sources confirm the existence of this spectroscopic data, the specific, detailed values from the primary literature, notably Teisseire et al. (1974), could not be accessed through the available search capabilities.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the spectroscopic analysis of sesquiterpenoids like (+)-Norpatchoulenol, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified **(+)-Norpatchoulenol**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD). The choice of solvent should be based on the solubility of the compound and the desired resolution of proton signals.
- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

- ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
- 2D NMR: To aid in structural elucidation, a suite of two-dimensional NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Neat (thin film): If the sample is a liquid, a drop can be placed between two KBr or NaCl plates.
- KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder and press into a thin, transparent pellet.
- Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal absorption in the regions of interest.

Data Acquisition:

- Record a background spectrum of the empty sample holder (or the pure solvent).
- Place the sample in the spectrometer and record the sample spectrum.
- The instrument software will automatically subtract the background to produce the final IR spectrum.
- Acquire the spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

GC-MS Protocol:

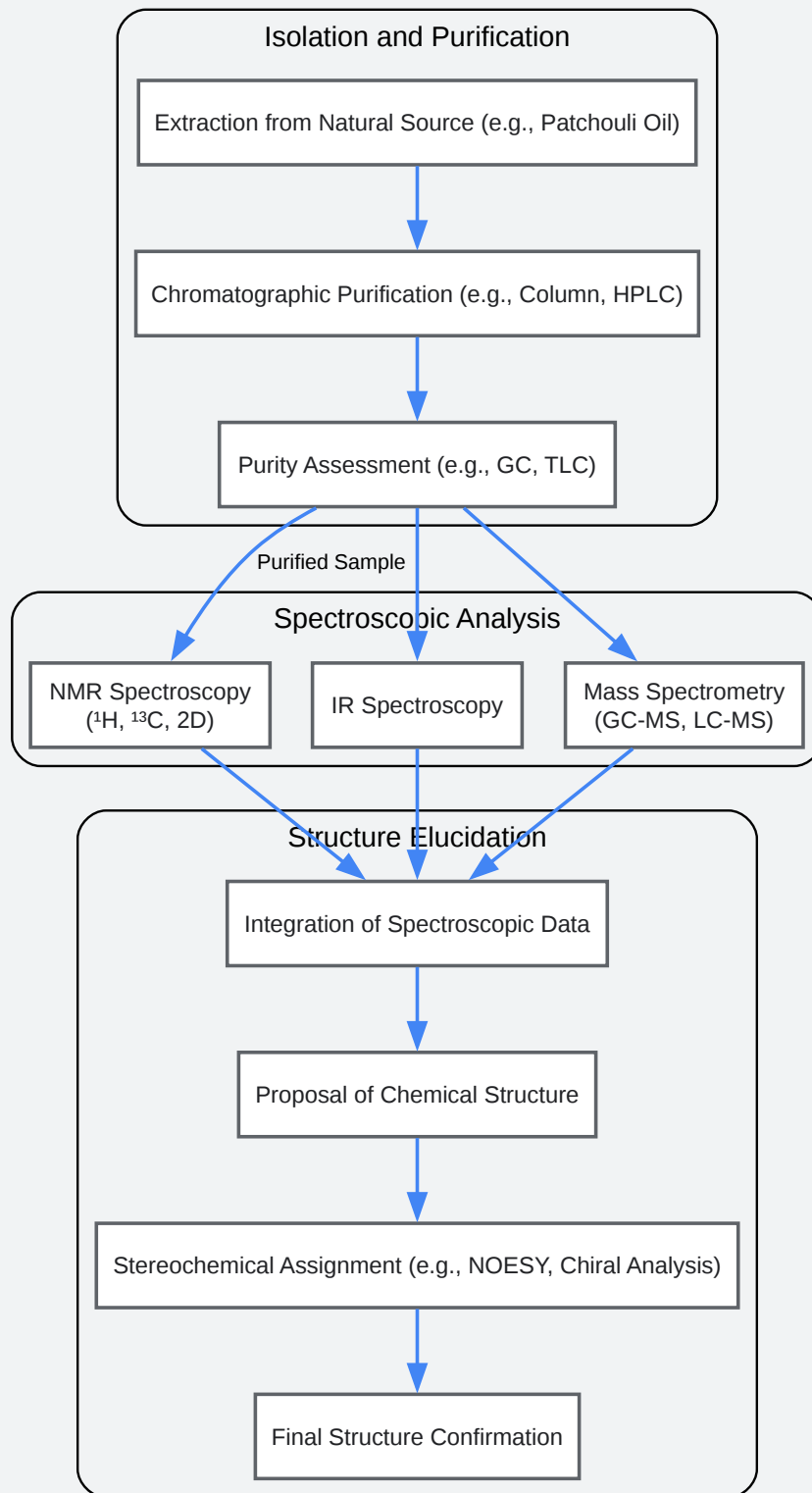
- Sample Preparation: Prepare a dilute solution of **(+)-Norpatchoulenol** in a volatile organic solvent (e.g., hexane, dichloromethane).

- Chromatographic Separation:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the heated injection port.
 - Temperature Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.
 - Carrier Gas: Helium is typically used as the carrier gas.
- Mass Spectrometry:
 - Ionization: Electron Impact (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to better observe the molecular ion.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
 - Data Acquisition: Acquire mass spectra across a suitable m/z range (e.g., 40-400 amu).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **(+)-Norpatchoulenol**.

General Workflow for Spectroscopic Analysis of (+)-Norpatchoulenol

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Caption: A flowchart illustrating the typical process from isolation to structural confirmation of **(+)-Norpatchoulenol**.

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